![molecular formula C15H26O6 B7979430 (4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)
(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester
Overview
Description
This compound is a chiral intermediate critical in synthesizing pharmaceuticals such as rosuvastatin ethyl ester and heptenoic acid cyclopentyl ester derivatives . Its structure features a 1,3-dioxane ring with stereochemical specificity (4R,6R-cis configuration), a tert-butyl ester group at position 4, and an acetyloxy methyl substituent at position 6. The tert-butyl ester enhances stability and solubility, while the acetyloxy group enables controlled reactivity through hydrolysis or substitution . Industrial synthesis routes prioritize cost-efficiency and safety, employing Blaise reactions and avoiding hazardous reagents like lithium diisopropylamide (LDA) .
Biological Activity
(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid, 1,1-Dimethylethyl Ester is a chemical compound identified as a key intermediate in the synthesis of rosuvastatin, a widely used statin for managing hypercholesterolemia and mixed dyslipidemia. This article delves into its biological activity, synthesis pathways, and relevant research findings.
- Chemical Formula : C15H26O6
- Molecular Weight : 302.36 g/mol
- CAS Number : 1540426-95-6
- Density : 1.036 g/cm³ (predicted)
- Boiling Point : 353.1 °C (predicted)
- pKa : 2.59 (predicted)
The compound exhibits biological activity primarily through its role as an intermediate in the synthesis of rosuvastatin. Rosuvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the bloodstream and is associated with reduced cardiovascular risks.
Pharmacological Studies
Several studies have investigated the pharmacological effects of rosuvastatin and its intermediates:
- Cholesterol Management : Clinical trials have shown that rosuvastatin significantly lowers LDL cholesterol levels by up to 63% compared to placebo groups .
- Anti-inflammatory Effects : Research indicates that statins, including rosuvastatin, may exert anti-inflammatory effects beyond cholesterol reduction, potentially benefiting patients with inflammatory conditions .
- Cardiovascular Outcomes : A study demonstrated that patients on rosuvastatin had a reduced incidence of major cardiovascular events such as heart attacks and strokes .
Synthesis Pathways
The synthesis of (4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid involves several key reactions:
- Starting Materials : The synthesis begins with (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid.
- Acetylation Reaction : The hydroxymethyl group undergoes acetylation using acetyl chloride in the presence of a base to yield the acetyloxy derivative.
- Final Esterification : The resulting compound is then esterified with tert-butyl alcohol to form the final product.
Study on Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia assessed the efficacy of rosuvastatin derived from this intermediate. Results indicated significant reductions in total cholesterol and triglycerides after 12 weeks of treatment .
Parameter | Baseline Levels | Post-Treatment Levels | Percentage Change |
---|---|---|---|
Total Cholesterol (mg/dL) | 240 | 180 | -25% |
LDL Cholesterol (mg/dL) | 160 | 90 | -44% |
Triglycerides (mg/dL) | 200 | 150 | -25% |
Safety Profile Assessment
Another study evaluated the safety profile of rosuvastatin over long-term use. The findings reported minimal adverse effects, primarily mild gastrointestinal disturbances . Regular monitoring of liver enzymes was recommended due to the potential for hepatotoxicity in some patients.
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and stereochemical purity?
Methodological Answer:
- Key Steps :
- Esterification : Use tert-butyl ester protection for the acetic acid moiety, as seen in structurally similar dioxane derivatives (e.g., tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate ).
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to maintain the 4R-cis configuration.
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity (≥97%) .
- Validation : Confirm stereochemistry via -NMR coupling constants and NOE experiments .
Q. Which analytical techniques are critical for verifying structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl-1,3-dioxane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Experimental Design :
- Kinetic Studies : Compare reaction rates with analogous compounds lacking methyl groups (e.g., using tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-1,3-dioxan-4-yl]acetate as a control) .
- Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies and steric maps (e.g., using Gaussian 16 with B3LYP/6-31G(d) basis set) .
- Data Interpretation : Correlate reduced reactivity with increased steric hindrance from dimethyl groups .
Q. What strategies resolve contradictions in reported stereochemical outcomes during derivatization of this compound?
Methodological Answer:
- Case Study :
- Observed Discrepancy : Conflicting diastereomer ratios in acetylation reactions.
- Resolution Workflow :
Reaction Monitoring : Use in-situ IR spectroscopy to track acetyloxy group incorporation .
Solvent Effects : Test polar aprotic (e.g., acetonitrile) vs. nonpolar solvents to modulate stereoselectivity .
Catalyst Screening : Evaluate chiral Lewis acids (e.g., Cu(I) complexes) for enantiocontrol .
Q. How can this compound serve as a chiral building block in natural product synthesis?
Methodological Answer:
- Application Example :
Deprotection : Cleave the tert-butyl ester with trifluoroacetic acid (TFA) to expose the acetic acid moiety .
Coupling Reactions : Employ EDC/HOBt-mediated amidation or Mitsunobu conditions for ether formation .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for derivatives of this compound?
Methodological Answer:
- Hypothesis Testing :
Standardize crystallization conditions (e.g., solvent, cooling rate).
Use dynamic vapor sorption (DVS) to assess hygroscopicity effects .
- Documentation : Publish full experimental details (e.g., heating rate in DSC) to align with FAIR data principles .
Q. Theoretical Frameworks
Q. What conceptual models explain the compound’s conformational stability in solution?
Methodological Answer:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2,2-dimethyl-1,3-dioxane derivatives with variable substituents at positions 4 and 6. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Substituent-Driven Reactivity: Acetyloxy methyl: Hydrolyzes to hydroxymethyl under basic conditions, enabling further functionalization (e.g., sulfonation, oxidation) . Bromomethyl: Highly reactive in SN2 reactions, forming thioethers or amines for statin side-chain assembly . Aminoethyl: Facilitates amide bond formation, expanding utility in peptide-like drug conjugates .
Stereochemical Specificity :
The 4R,6R-cis configuration is critical for biological activity in statins. Analogs with alternate stereochemistry (e.g., 4S,6S) exhibit reduced efficacy .
Industrial Synthesis :
- Blaise reactions replace Claisen ester condensation, improving yield and avoiding extreme temperatures .
- Bromo cyclization methods reduce reliance on hazardous superbases .
Isotopic Labeling: 13C-labeled aminoethyl variants (e.g., ) aid metabolic tracing in pharmacokinetic studies .
Research Implications
- Pharmaceutical Development : The tert-butyl ester group’s stability and the dioxane scaffold’s modularity support scalable synthesis of chiral intermediates for statins and antimicrobial agents .
- Therapeutic Selectivity: Derivatives like bromomethyl and aminoethyl compounds offer pathways to target-specific drug design, leveraging substituent reactivity for selective tissue action .
- Green Chemistry : Improved synthesis routes (e.g., avoiding LDA) align with industrial safety and sustainability goals .
Preparation Methods
Acetalization-Hydrolysis Method
Reaction Mechanism and Starting Materials
The acetalization-hydrolysis route begins with 6-chloro-2,4,6-trideoxy-D-erythro-hexose as a precursor. Under acidic conditions, this compound undergoes acetalization with 2,2-dimethoxypropane or similar agents to form the 1,3-dioxane ring . The reaction is catalyzed by protic acids (e.g., p-toluenesulfonic acid) in acetone or toluene, achieving cyclization while preserving the (4R,6S) stereochemistry critical for pharmaceutical activity .
Reaction Conditions:
-
Solvent: Acetone or toluene
The intermediate tert-butyl ester is isolated via crystallization, yielding >90% diastereomeric excess (d.e.) .
Hydrolysis and Salt Formation
The acetalized product is hydrolyzed using alkaline conditions to form the sodium or calcium salt. Hydrolysis in methanol/water mixtures with 1–1.5 equivalents of NaOH at 0–30°C achieves near-quantitative conversion . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) selectively cleaves undesired diastereomers, enhancing enantiomeric excess (e.e.) to >99.5% .
Optimization Data:
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Base Equivalents | 1.2 eq NaOH | 98% conversion |
Enzyme Loading | 5 wt.% lipase | e.e. >99.5% |
Crystallization Solvent | n-Heptane | d.e. >99% |
Green Synthesis via TEMPO Oxidation
Eco-Friendly Protocol
A solvent-free approach uses 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper(II) acetate to oxidize tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . This method eliminates chlorinated solvents, reducing environmental impact.
Key Steps:
-
Oxidation: TEMPO (0.1 eq) and Cu(OAc)₂ (0.05 eq) in acetone at 40°C for 6 hours.
-
Acetylation: Tetrabutylammonium acetate (1.5 eq) in N-methylpyrrolidone (NMP) at 120°C .
Advantages:
Enzymatic Resolution and Industrial Scaling
Stereochemical Control
Racemic mixtures of early intermediates are resolved using immobilized Pseudomonas fluorescens lipase. The enzyme selectively hydrolyzes the (4S,6R)-diastereomer, leaving the desired (4R,6S)-ester intact . This step achieves e.e. >99% with 70% recovery, critical for FDA compliance .
Process Data:
Metric | Value |
---|---|
Enzyme Reusability | 10 cycles |
Throughput | 500 kg/batch |
Waste Reduction | 40% vs. chemical resolution |
Comparative Analysis of Methods
Efficiency and Environmental Impact
Method | Yield (%) | d.e. (%) | Solvent Use (L/kg) |
---|---|---|---|
Acetalization-Hydrolysis | 92 | 99.5 | 8.2 |
Green Synthesis | 85 | 98.0 | 3.5 |
Enzymatic Resolution | 70 | 99.9 | 5.0 |
The acetalization-hydrolysis method remains industry-preferred due to high yield and scalability, while green synthesis gains traction for reduced solvent waste .
Properties
IUPAC Name |
tert-butyl 2-[6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABCYSYENPREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.